1-N-Ethylgaramine Sulfate

Description

Contextualization of Aminoglycoside Antibiotics in Pharmaceutical Research

Aminoglycoside antibiotics have been a cornerstone of antibacterial therapy since the discovery of streptomycin (B1217042) in 1944. nih.gov This class of drugs, which includes well-known agents like gentamicin (B1671437), tobramycin, and amikacin, functions by inhibiting bacterial protein synthesis. frontiersin.orgebsco.com Their discovery marked a significant milestone in treating life-threatening infections. bookpi.org

Pharmaceutical research into aminoglycosides has been extensive, driven by their potent bactericidal activity. nih.gov In the 1970s, the development of semi-synthetic aminoglycosides, such as netilmicin (B1678213) and amikacin, was a direct response to emerging bacterial resistance to earlier compounds. bookpi.org These newer agents were engineered to be effective against strains that had developed enzymatic modification defenses. bookpi.org Despite a subsequent decline in the development of new aminoglycosides, there has been a renewed interest in the class due to the rise of multidrug-resistant bacteria. nih.gov Current research often focuses on optimizing dosing strategies to enhance efficacy and on combining them with other antibiotics to combat resistance. frontiersin.orgbookpi.org

Historical Overview of Aminoglycoside Impurity Research and Control

The control of impurities in antibiotics has evolved significantly with advancements in analytical chemistry and regulatory science. Initially, methods like microbiological assays were common, but they often lacked the specificity to accurately quantify individual components and impurities. psu.edu The complex nature of aminoglycosides, which are often produced via fermentation, results in a more variable and complex impurity profile compared to fully synthetic drugs. europa.eu These products are typically mixtures of closely related components, making the analysis of impurities particularly challenging. lcms.czbibliomed.org

The development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), particularly when paired with detectors like pulsed amperometric detection (PAD) or mass spectrometry (MS), has been crucial. lcms.czresearchgate.net These methods allow for the separation and quantification of individual aminoglycoside components and their related substances without the need for derivatization, which was a tedious requirement of older UV-based methods. lcms.czthermofisher.com

Regulatory bodies like the European Medicines Agency (EMA) have established specific guidelines for setting impurity specifications for antibiotics produced by fermentation or semi-synthesis. europa.euraps.orgeuropa.eu These guidelines acknowledge that the impurity profile is highly dependent on the manufacturing process and require a detailed description of the production and purification steps. raps.org Pharmacopoeias, such as the European Pharmacopoeia (EP), provide detailed monographs that include specific tests and limits for related substances, including known impurities like 1-N-Ethylgaramine in netilmicin preparations. antecscientific.comjasco.hu

Structural Relationship of 1-N-Ethylgaramine to Key Aminoglycoside Compounds (e.g., Netilmicin, Sisomicin)

The chemical structure of 1-N-Ethylgaramine is intrinsically linked to the semi-synthetic aminoglycoside netilmicin and its precursor, sisomicin (B1680986).

Sisomicin: This is an aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. ncats.io It serves as the starting material for the synthesis of netilmicin. antecscientific.com

Netilmicin: A semi-synthetic derivative of sisomicin, netilmicin is created through the N-ethylation of sisomicin. antecscientific.compharmafeatures.com This structural modification provides it with activity against some bacteria that are resistant to other aminoglycosides like gentamicin and tobramycin. ncats.io

1-N-Ethylgaramine: This compound is a known hydrolysis product of netilmicin. antecscientific.comjasco.hu It is officially recognized as "Netilmicin EP Impurity B" in the European Pharmacopoeia. synzeal.com Structurally, it represents a part of the original netilmicin molecule, specifically the garamine (B8066852) portion with an ethyl group attached at the 1-amino position of the 2-deoxystreptamine (B1221613) ring. synzeal.comnih.gov Its formation during the manufacturing process or upon degradation necessitates its control as a related substance in the final drug product. antecscientific.com

The structural distinctions between these compounds are critical for their chromatographic separation and identification during quality control testing. vulcanchem.com

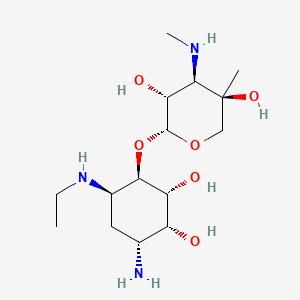

Structure

3D Structure

Properties

Molecular Formula |

C15H31N3O6 |

|---|---|

Molecular Weight |

349.42 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |

InChI Key |

NYPNSRUEPMFDBL-WRJVUQEZSA-N |

Isomeric SMILES |

CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |

Origin of Product |

United States |

Mechanistic Pathways of 1 N Ethylgaramine Formation and Structural Derivation

Hydrolytic Degradation Mechanisms Leading to 1-N-Ethylgaramine

1-N-Ethylgaramine is primarily recognized as a hydrolysis product within the context of Netilmicin (B1678213) synthesis. jasco.hu The core structure of aminoglycosides, comprised of amino sugars linked by glycosidic bonds, is susceptible to cleavage under certain conditions, particularly acidic environments. The formation of 1-N-Ethylgaramine stems from the hydrolytic cleavage of the glycosidic bond in Sisomicin (B1680986) or its derivatives.

The generally accepted mechanism for the acid-catalyzed hydrolysis of a glycosidic bond involves the protonation of the glycosidic oxygen atom. This is followed by the departure of the aglycone, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. A subsequent nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, results in the cleavage of the sugar moiety.

In the case of Sisomicin, which is the precursor to Netilmicin, acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic bond between the purpurosamine and garamine (B8066852) moieties. This results in the formation of a garamine intermediate. If the 1-amino group of this garamine intermediate is ethylated, the resulting structure is 1-N-Ethylgaramine. Research has shown that garamine derivatives can indeed be obtained from the acid cleavage of Sisomicin derivatives, lending strong support to this hydrolytic degradation pathway. researchgate.net

The susceptibility of the glycosidic bond to hydrolysis is a known characteristic of aminoglycosides and a critical factor in their stability.

Formation as a By-product in Aminoglycoside Synthesis (e.g., Alkylation of Sisomicin to Netilmicin)

Netilmicin is a semi-synthetic aminoglycoside antibiotic produced through the N-ethylation of Sisomicin. jasco.hu This process typically involves a reductive amination reaction where Sisomicin is reacted with acetaldehyde (B116499) in the presence of a reducing agent. While this reaction is designed to selectively add an ethyl group to the 1-amino position of the deoxystreptamine ring, the complexity of the Sisomicin molecule, with its multiple amino and hydroxyl groups, can lead to the formation of various by-products.

The formation of 1-N-Ethylgaramine as a byproduct in this synthesis can be attributed to several potential pathways:

Degradation of Starting Material: If the reaction conditions are not strictly controlled, the acidic or basic environment, coupled with elevated temperatures, can promote the hydrolytic degradation of the Sisomicin starting material to a garamine intermediate. This intermediate, if it possesses an ethylated 1-amino group from a previous or subsequent reaction step, would constitute 1-N-Ethylgaramine.

Side Reactions during Reductive Amination: Reductive amination is a powerful tool for amine synthesis but is not without the potential for side reactions, especially with complex substrates like aminoglycosides. The reaction conditions necessary for the primary N-ethylation could inadvertently facilitate the cleavage of the glycosidic bond.

Instability of the Final Product: It is also conceivable that under certain process conditions, the newly formed Netilmicin molecule could undergo degradation to yield 1-N-Ethylgaramine.

The challenge in the synthesis of Netilmicin lies in optimizing the reaction to maximize the yield of the desired product while minimizing the formation of impurities such as 1-N-Ethylgaramine and other over-alkylated or rearranged products.

Characterization of Isomeric and Analogous Structures within Aminoglycoside Impurity Profiles

The impurity profile of aminoglycoside antibiotics is often complex, containing a variety of structurally related compounds, including isomers and analogs. These impurities can arise from the fermentation process for natural aminoglycosides or during the chemical modifications for semi-synthetic ones.

Isomeric Structures: Isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the context of 1-N-Ethylgaramine, potential isomers could include:

Positional Isomers: These would have the ethyl group attached to a different amino group on the garamine core.

Stereoisomers: Due to the presence of multiple chiral centers in the garamine structure, different stereoisomers are possible.

The characterization of such closely related impurities requires sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.gov By analyzing the fragmentation patterns in the mass spectrometer, it is possible to deduce the structure of unknown impurities and differentiate between isomers. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are crucial for separating these structurally similar compounds. For instance, in the analysis of Netilmicin and its impurities, 1-N-Ethylgaramine (Impurity B) can be separated from Sisomicin (Impurity A) and Netilmicin itself, with each compound exhibiting a characteristic relative retention time. jasco.hu

Analogous Structures: Analogs are compounds that have a similar structure to another compound but differ in a specific component. In the impurity profile of Netilmicin, other garamine derivatives, or fragments of the Sisomicin molecule, could be present as analogous structures. The systematic study of these impurity profiles is essential for ensuring the quality and safety of the final drug product.

The following table summarizes the relative retention times of key compounds in a typical HPLC analysis of Netilmicin:

| Compound | Relative Retention Time (RRT) |

| 1-N-Ethylgaramine | 0.41 |

| Sisomicin | 0.57 |

| Netilmicin | 1.00 |

Data derived from a standard HPLC method for Netilmicin analysis. jasco.hu

Influence of Reaction Conditions on 1-N-Ethylgaramine Formation Yield

The yield of 1-N-Ethylgaramine as an impurity is highly dependent on the reaction conditions employed during the synthesis of Netilmicin. Key parameters that can influence its formation include:

pH: The stability of the glycosidic bond in aminoglycosides is known to be pH-dependent. Strongly acidic or basic conditions can accelerate the rate of hydrolysis. Therefore, maintaining a controlled pH during the synthesis and purification steps is critical to minimize the degradation of Sisomicin and Netilmicin into garamine derivatives.

Temperature: As with most chemical reactions, the rate of hydrolytic degradation increases with temperature. Elevated temperatures during the N-ethylation or subsequent work-up procedures can lead to a higher yield of 1-N-Ethylgaramine. Careful temperature control is therefore essential.

Reaction Time: Prolonged reaction times, even under seemingly mild conditions, can increase the opportunity for side reactions and degradation to occur. Optimizing the reaction time to achieve complete conversion of the starting material while minimizing byproduct formation is a key aspect of process development.

Purity of Starting Materials: The presence of impurities in the Sisomicin starting material can also contribute to the formation of byproducts. The use of highly purified Sisomicin is therefore a prerequisite for minimizing the levels of 1-N-Ethylgaramine and other impurities in the final product.

The following table provides a qualitative overview of the expected impact of different reaction conditions on the formation of 1-N-Ethylgaramine:

| Reaction Condition | Impact on 1-N-Ethylgaramine Yield | Rationale |

| Low pH (Acidic) | Increased | Promotes acid-catalyzed hydrolysis of the glycosidic bond. |

| High pH (Basic) | Increased | Can also promote hydrolysis and other degradation pathways. |

| High Temperature | Increased | Accelerates the rate of hydrolytic degradation. |

| Extended Reaction Time | Increased | Provides more opportunity for side reactions and degradation. |

By carefully controlling these parameters, the formation of 1-N-Ethylgaramine can be minimized, leading to a higher purity of the desired Netilmicin product.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 N Ethylgaramine Sulfate

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of aminoglycosides, a class of compounds to which 1-N-Ethylgaramine belongs. Due to their highly polar and basic nature, these compounds present unique challenges for traditional reversed-phase chromatography, necessitating specialized approaches to achieve adequate retention and separation.

Development of Ion-Pair Liquid Chromatography for Polar Aminoglycosides

Ion-pair chromatography is a widely adopted strategy to enhance the retention of highly polar and ionic compounds like 1-N-Ethylgaramine on reversed-phase columns. This technique introduces an ion-pairing reagent into the mobile phase, which possesses a hydrophobic region and a charge opposite to that of the analyte. The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting interaction with the non-polar stationary phase.

For the analysis of 1-N-Ethylgaramine Sulfate (B86663) and other aminoglycosides, volatile acidic ion-pairing agents are frequently employed, as they are compatible with mass spectrometry detection. Trifluoroacetic acid (TFA) is a common choice, used in concentrations around 0.05 mol·L⁻¹ to 0.1% (v/v) in the mobile phase. nih.govmagtechjournal.comoup.com The use of such agents allows for the successful retention and separation of these otherwise poorly retained compounds on standard C18 columns. nih.govmagtechjournal.com

Optimization of Reversed-Phase Chromatography for 1-N-Ethylgaramine Separation

The optimization of reversed-phase chromatography for 1-N-Ethylgaramine involves a careful selection of the stationary phase, mobile phase composition, and detector. Given that 1-N-Ethylgaramine is often analyzed as a related substance of Netilmicin (B1678213), chromatographic conditions are typically developed to resolve it from the parent drug and other potential impurities like sisomicin (B1680986).

One established method utilizes a styrene-divinylbenzene copolymer stationary phase, which offers a different selectivity compared to silica-based C18 columns. In a method described by the European Pharmacopoeia for Netilmicin analysis, 1-N-Ethylgaramine (referred to as Impurity B) is well-separated from Netilmicin and Sisomicin (Impurity A). Because aminoglycosides lack a strong UV chromophore, sensitive detection techniques such as Pulsed Amperometric Detection (PAD) or Charged Aerosol Detection (CAD) are often necessary for quantification at low levels. oup.com

A representative separation is detailed in the table below, based on a method conforming to the European Pharmacopoeia.

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

|---|---|---|

| 1-N-Ethylgaramine (Impurity B) | 5.0 | 0.41 |

| Sisomicin (Impurity A) | 6.8 | 0.57 |

| Netilmicin | 12.0 | 1.00 |

Data derived from a method utilizing a styrene-divinylbenzene copolymer column with PAD detection. RRT is relative to Netilmicin.

Stationary Phase Chemistry and Mobile Phase Design for Aminoglycoside Analysis

The choice of stationary phase is critical for the successful separation of aminoglycosides. While traditional octadecylsilyl (C18) silica (B1680970) columns can be used with ion-pairing agents, alternative chemistries can offer enhanced selectivity. magtechjournal.com For instance, pentafluorophenyl (PFP) stationary phases have been shown to provide a robust separation of Netilmicin and its related substances, including 1-N-Ethylgaramine Sulfate. oup.com

Mobile phase design is intricately linked to the stationary phase. For PFP columns, a mobile phase consisting of ion-pairing agents like pentafluoropropionic acid (PFPA) and trifluoroacetic acid (TFA) in a water-acetonitrile gradient has been successfully implemented. oup.com The acidic nature of the mobile phase ensures that the amine functionalities of the aminoglycosides are protonated and available for ion-pairing. The organic modifier, typically acetonitrile (B52724) or acetone, is adjusted to control the elution strength. magtechjournal.com

The following table summarizes typical HPLC parameters used for the analysis of this compound in the context of Netilmicin impurity profiling.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Styrene-divinylbenzene copolymer (8 µm) | Pentafluorophenyl (PFP) |

| Column Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |

| Mobile Phase | Aqueous solution of sodium sulfate, sodium octanesulfonate, and sulfuric acid with acetonitrile | Gradient of (A) 0.1% PFPA in water/acetonitrile and (B) 1% TFA in water/acetonitrile |

| Detection | Pulsed Amperometric Detection (PAD) | Charged Aerosol Detection (CAD) |

Mass Spectrometry (MS) and Hyphenated Techniques in Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of pharmaceutical impurities. Its high sensitivity and specificity allow for the confident identification of compounds even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for the impurity profiling of drug substances like Netilmicin, enabling the detection and tentative identification of related substances such as 1-N-Ethylgaramine. The chromatographic separation, often using the ion-pair or reversed-phase methods described previously, is directly coupled to a mass spectrometer. The use of volatile ion-pairing agents like TFA is crucial for this application, as non-volatile salts can cause ion suppression and contaminate the MS source. nih.gov

In a typical workflow, a sample of the drug substance is analyzed by LC-MS, and the masses of all detected impurity peaks are determined. The structures of these unknown compounds can then be proposed based on their mass-to-charge ratio (m/z) and by comparing their fragmentation patterns to those of known reference standards. nih.gov Studies on Netilmicin have successfully utilized LC-MS to characterize numerous impurities, including isomers and degradation products. nih.gov

Tandem Mass Spectrometry (MS/MS) and Ion Trap MS (IT-MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MSn), often performed using ion trap instruments, are essential for the definitive structural elucidation of impurities. magtechjournal.com In these experiments, the ion corresponding to the compound of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions).

The table below illustrates the expected key fragment ions for 1-N-Ethylgaramine upon MS/MS analysis, based on its known structure and typical aminoglycoside fragmentation.

| Precursor Ion (m/z) [M+H]⁺ | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 350.2 | 191.1 | Cleavage of glycosidic bond (loss of purpurosamine ring) |

| 350.2 | 160.1 | Cleavage of glycosidic bond (loss of garosamine (B1245194) ring) |

| 350.2 | 332.2 | Loss of H₂O |

| 350.2 | 315.2 | Loss of H₂O and NH₃ |

Note: The m/z values are theoretical and based on the structure of 1-N-Ethylgaramine. Actual observed values may vary slightly depending on the instrument and conditions.

Strategies for Mitigating Ion Suppression Effects in Aminoglycoside LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of aminoglycosides, but it is susceptible to matrix effects, particularly ion suppression. wikipedia.org Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal and compromising the accuracy and sensitivity of the assay. nih.gov Several strategies have been developed to identify, evaluate, and mitigate these effects in the analysis of aminoglycosides like 1-N-Ethylgaramine.

Key Strategies to Counteract Ion Suppression:

Effective Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components before LC-MS analysis. slideshare.net Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed. slideshare.net For aminoglycosides in biological matrices, SPE has been shown to be particularly effective at removing phospholipids (B1166683) and other components that are major contributors to ion suppression. slideshare.net

Chromatographic Separation Optimization: Achieving chromatographic separation between the analyte of interest and matrix-interfering components is a crucial step. chromatographyonline.com By adjusting parameters such as the mobile phase composition, gradient profile, and column chemistry (e.g., using Hydrophilic Interaction Liquid Chromatography - HILIC), co-elution can be minimized. scirp.org For instance, the use of ion-pairing agents like heptafluorobutyric acid (HFBA) or alkyl sulfonates can improve retention and separation of polar aminoglycosides on reversed-phase columns, though these agents can themselves cause ion suppression and require careful optimization. nih.govresearchgate.netnih.gov

Use of Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. researchgate.net By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved. When a SIL-IS is unavailable, a structural analog may be used, though with potentially less effectiveness.

Matrix-Matched Calibration: To account for predictable matrix effects, calibration standards can be prepared in a blank matrix that is identical to the sample matrix. wikipedia.org This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample. wikipedia.orgchromatographyonline.com However, this strategy is only viable if the analyte concentration is high enough to remain above the method's limit of detection after dilution. chromatographyonline.com

Below is an interactive table summarizing the common strategies for mitigating ion suppression in aminoglycoside analysis.

| Strategy | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte or interferences onto a solid support, allowing for their separation. | High efficiency in removing specific interferences (e.g., phospholipids). | Can be time-consuming and require method development. |

| Chromatographic Optimization | Separates the analyte from interfering compounds based on their physicochemical properties. | Directly reduces co-elution and interference at the ion source. | May require specialized columns (e.g., HILIC) or mobile phase additives that can affect MS sensitivity. |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte that co-elutes and experiences the same matrix effects. | Considered the "gold standard" for correcting matrix effects; highly accurate. | Can be expensive and are not always commercially available. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the sample. | Effectively compensates for consistent matrix effects between samples. | Requires a reliable source of analyte-free blank matrix; may not account for inter-sample variability. |

| Sample Dilution | Reduces the concentration of all components, including interfering substances. | Simple and quick to implement. | Reduces analyte concentration, potentially compromising sensitivity. |

Elucidation of Fragmentation Pathways for Definitive Identification of 1-N-Ethylgaramine

Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural confirmation of 1-N-Ethylgaramine. By inducing fragmentation of the protonated molecule ([M+H]⁺) and analyzing the resulting product ions, a characteristic fragmentation pattern or "fingerprint" is obtained. Understanding these fragmentation pathways is key to distinguishing 1-N-Ethylgaramine from its isomers and other related aminoglycosides.

The fragmentation of aminoglycosides is complex but generally involves the cleavage of glycosidic bonds and bonds within the aminocyclitol ring. For 1-N-Ethylgaramine, which is a derivative of garamine (B8066852), the fragmentation is expected to follow predictable pathways.

Expected Fragmentation Pathways:

Glycosidic Bond Cleavage: The most common fragmentation pathway for aminoglycosides involves the cleavage of the glycosidic bonds linking the amino sugar and aminocyclitol moieties. researchgate.net This would result in the loss of the garosamine ring, producing characteristic fragment ions corresponding to the charged aminocyclitol portion.

Cross-Ring Cleavage: Fragmentation can also occur within the sugar rings themselves, leading to losses of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃). libretexts.org

Cleavage Adjacent to Amino Groups: The presence of multiple amino groups influences fragmentation. Alpha-cleavage, which is the breaking of a C-C bond adjacent to a C-N bond, is a common pathway for amines and can lead to stable fragment ions. libretexts.orgyoutube.comyoutube.com

Loss of the N-Ethyl Group: A specific fragmentation for 1-N-Ethylgaramine would be the cleavage of the bond leading to the loss of the ethyl group or a related fragment from the N-1 position of the 2-deoxystreptamine (B1221613) ring.

A hypothetical fragmentation scheme for 1-N-Ethylgaramine is presented below, highlighting the major expected product ions that would be monitored in a Multiple Reaction Monitoring (MRM) assay for definitive identification and quantification.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss/Fragmentation |

| [M+H]⁺ | [M+H - C₂H₅N]⁺ | Loss of the ethylamine (B1201723) group from the 2-deoxystreptamine ring. |

| [M+H]⁺ | [Garamine+H]⁺ | Cleavage of the N-ethyl group, yielding the protonated garamine core. |

| [M+H]⁺ | [2-deoxystreptamine core]⁺ | Cleavage of the glycosidic bond, resulting in the charged aminocyclitol ring with the N-ethyl group. |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule. |

| [M+H]⁺ | [M+H - NH₃]⁺ | Loss of an ammonia molecule. |

Note: The exact m/z values would depend on the specific molecular weight of 1-N-Ethylgaramine.

Electrochemical Detection (ECD) and Pulsed Amperometric Detection (PAD) Approaches

Electrochemical detection (ECD) provides a highly sensitive alternative for the analysis of electroactive compounds that lack a chromophore, such as aminoglycosides. waters.com Pulsed Amperometric Detection (PAD) is a specific mode of ECD that is particularly well-suited for this class of compounds.

Aminoglycosides, including 1-N-Ethylgaramine, are not amenable to standard UV-Vis detection due to the absence of a suitable chromophore. jasco.humdpi.com While derivatization techniques can be used to introduce a chromophore or fluorophore, these methods can be time-consuming and introduce variability. PAD overcomes this limitation by directly detecting analytes based on their electrochemical oxidation at the surface of an electrode. americanlaboratory.com

The principle of PAD involves applying a sequence of potential pulses to a working electrode (typically gold for carbohydrates and aminoglycosides) to perform detection, followed by cleaning and reconditioning of the electrode surface. americanlaboratory.com A typical PAD waveform consists of three steps:

Detection (E1): A potential is applied at which the analyte is oxidized, generating a current that is proportional to its concentration. For aminoglycosides, this occurs under highly alkaline conditions, which are usually achieved by the post-column addition of sodium hydroxide (B78521). waters.commetrohm.com

Oxidative Cleaning (E2): A more positive potential is applied to oxidatively clean the electrode surface, removing any adsorbed analyte or reaction byproducts. americanlaboratory.com

Reductive Reactivation (E3): A negative potential is then applied to reduce the gold oxide layer formed during the cleaning step, returning the electrode to its initial active state for the next detection cycle. americanlaboratory.com

This repeating cycle of detection and cleaning ensures a clean and reproducible electrode surface, providing sensitive and stable detection over time.

The sensitivity and robustness of PAD analysis are highly dependent on the design of the electrochemical flow cell and the choice of electrodes.

Working Electrode: A gold (Au) working electrode is the standard choice for PAD of aminoglycosides. jasco.huantecscientific.com The oxidation of the hydroxyl and amino groups of these compounds is catalytically facilitated on a gold surface under alkaline conditions.

Reference Electrode: A stable reference electrode is critical for maintaining a constant applied potential. While traditional silver/silver chloride (Ag/AgCl) electrodes can be used, they may require regular maintenance, especially under the high pH conditions used in PAD. antecscientific.com Hydrogen reference electrodes (HyRef) are often preferred as they are maintenance-free and highly stable at high pH. waters.com

Auxiliary Electrode: The auxiliary (or counter) electrode is typically made of a chemically inert material, such as stainless steel or platinum, and serves to complete the electrical circuit. antecscientific.com

Modern flow cells are designed to minimize dead volume and ensure smooth laminar flow across the electrode surface, which is essential for achieving high sensitivity and reproducible results.

| Component | Material/Type | Function in PAD of Aminoglycosides |

| Working Electrode | Gold (Au) | Provides the active surface for the catalytic oxidation of the analyte. |

| Reference Electrode | Ag/AgCl or Hydrogen (HyRef) | Maintains a constant and stable potential against which the working electrode potential is controlled. |

| Auxiliary Electrode | Stainless Steel, Platinum | Completes the electrical circuit, allowing current to flow. |

| Flow Cell Body | PEEK or other inert polymer | Houses the electrodes and directs the eluent flow across the working electrode surface. |

The utility and reliability of HPLC-PAD for the analysis of aminoglycosides are underscored by its adoption in official pharmacopoeial monographs. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) describe methods utilizing PAD for the assay of Netilmicin and the control of its related substances, which include 1-N-Ethylgaramine (referred to as impurity B in some monographs). jasco.huantecscientific.com

The EP monograph for Netilmicin Sulphate, for example, specifies a liquid chromatography method with PAD. jasco.huantecscientific.com The method typically involves:

A polymer-based or silica-based C18 column. antecscientific.com

An isocratic mobile phase containing an ion-pairing agent (e.g., sodium octanesulfonate) to improve retention. waters.com

Post-column addition of sodium hydroxide to raise the pH and enable detection. antecscientific.com

Pulsed amperometric detection using a gold working electrode. jasco.huantecscientific.com

These official methods demonstrate the robustness and suitability of PAD for quality control in a regulatory environment, ensuring the purity and potency of Netilmicin by accurately quantifying its main component and related substances like 1-N-Ethylgaramine. antecscientific.com

Complementary Spectroscopic and Chromatographic Techniques

While LC-MS and HPLC-PAD are primary methodologies, a range of complementary techniques can be employed to provide additional information for the characterization of 1-N-Ethylgaramine. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. saspublishers.comrjpn.org

High-Performance Anion-Exchange Chromatography (HPAE): HPAE is a powerful technique for separating highly polar, polycationic compounds like aminoglycosides. lcms.cz HPAE coupled with PAD (HPAE-PAD) can offer alternative selectivity compared to reversed-phase ion-pair chromatography, potentially resolving impurities that are difficult to separate otherwise. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an isolated impurity or reference standard, NMR is the most powerful tool. Techniques like ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC) can provide unambiguous confirmation of the structure of 1-N-Ethylgaramine, including the position of the N-ethyl group and the stereochemistry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: LC-IR is an emerging hyphenated technique that can provide information about the functional groups present in a molecule as it elutes from the column. ijnrd.org This could be used to confirm the presence of hydroxyl, amine, and alkyl groups characteristic of 1-N-Ethylgaramine.

Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of charged species in a capillary. CE coupled with mass spectrometry (CE-MS) can be a high-efficiency alternative for the separation and analysis of polar compounds like aminoglycosides. rjpn.org

The selection of a particular analytical technique or combination of techniques depends on the specific goal, whether it is routine quantification, impurity profiling, or definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. springernature.com Due to the intricate stereochemistry and multiple functional groups characteristic of aminoglycosides, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete structural map.

1D NMR techniques , such as ¹H (proton) and ¹³C (carbon) NMR, offer initial insights into the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, their scalar couplings (J-couplings) revealing vicinal and geminal relationships, which helps in assigning the relative stereochemistry of the sugar rings. ¹³C NMR complements this by defining the carbon skeleton of the molecule.

2D NMR techniques are essential for resolving the spectral overlap often present in the complex ¹H spectra of aminoglycosides and for establishing definitive connectivity. nih.gov Key 2D NMR experiments for a compound like this compound would include:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each sugar ring, allowing for the tracing of adjacent protons. nih.gov

Total Correlation Spectroscopy (TOCSY): Extends the correlations beyond immediate neighbors to identify all protons within a single spin system (i.e., within a single sugar residue).

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for determining the glycosidic linkages between the amino sugar units and for confirming the position of the N-ethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is vital for confirming stereochemistry and the three-dimensional conformation of the molecule in solution. uq.edu.au

For analogous aminoglycoside derivatives, such as amikacin, 2D relayed coherence transfer experiments (RELAY) have been used to overcome chemical shift dispersion and allow for unambiguous assignment of all cross-peaks, even in reaction mixtures. nih.govnau.edu This high-resolution data collectively allows for the unequivocal confirmation of the identity and structure of this compound.

Gas Chromatography (GC) Considerations for Derivatized Aminoglycosides

Gas chromatography (GC) is a powerful separation technique, but it is generally unsuitable for the direct analysis of aminoglycosides like this compound. This is due to their high polarity, low volatility, and thermal instability, which prevent them from being readily vaporized and passed through a GC column.

Therefore, derivatization is a mandatory step to convert the polar functional groups (hydroxyl and amino groups) into less polar, more volatile, and thermally stable moieties. sigmaaldrich.com A common approach is a two-step procedure: nih.gov

Silylation: The hydroxyl (-OH) groups are converted into trimethylsilyl (B98337) (TMS) ethers using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com MTBSTFA derivatives are often preferred as they are more stable and less sensitive to moisture.

Acylation: The amino (-NH₂) groups are acylated using reagents such as heptafluorobutyrylimidazole (HFBI). nih.gov

The resulting derivatives are significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The optimization of the derivatization reaction, including reagent choice, temperature, and time, is critical to ensure a high yield and reproducible results. sigmaaldrich.com

Rigorous Method Validation Parameters in Impurity Analysis of this compound

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of impurities. usp.org For a substance like this compound, the analytical procedure for organic impurities must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Specificity and Selectivity Studies to Differentiate Related Substances

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. usp.org For this compound, the analytical method must be able to separate the main compound from:

The starting materials and reagents used in its synthesis.

Structurally similar compounds, such as other gentamicin (B1671437) or sisomicin derivatives. bibliomed.org

Potential isomers. oup.com

Degradation products that may form during manufacturing or storage.

Specificity is typically demonstrated by showing that the peak for this compound is free from co-elution with any known impurities or degradants. This is often confirmed using a photodiode array (PDA) detector to check for peak purity or, more definitively, by using a mass spectrometer (LC-MS) to confirm that the peak at the retention time of the analyte corresponds only to the mass of that compound. usp.org

| Substance Type | Example | Reason for Inclusion in Specificity Study |

|---|---|---|

| Parent Compound | Sisomicin / Gentamicin C1a | Potential unreacted starting material. |

| Isomers | Positional isomers of the N-ethyl group | May form as by-products during synthesis. |

| Related Impurities | Garamine | Known related substance in the gentamicin complex. |

| Degradation Products | Hydrolysis or oxidation products | Can form under stress conditions (e.g., acid, base, heat, light). usp.org |

Linearity, Range, and Quantification for Accurate Impurity Measurement

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. oup.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. oup.com

For impurity quantification, the range should typically span from the reporting threshold of the impurity to 120% of the specification limit. A calibration curve is constructed by plotting the analytical response versus the concentration of the analyte. The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1.0. researchgate.net

| Analyte | Analytical Method | Range (g/L) | Correlation Coefficient (r) | Reference |

|---|---|---|---|---|

| Amikacin | HPLC-UV (with borate) | 0.5 - 2.0 | > 0.999 | oup.com |

| Tobramycin | HPLC-UV (with borate) | 0.5 - 2.0 | > 0.999 | oup.com |

| Gentamicin | Microbiological Assay | 0.0002 - 0.0032 g/100mL | 0.998 | researchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.comresearchgate.net

For impurity analysis, the LOQ is a critical parameter, as it defines the lower limit for accurate measurement. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. oup.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. japsonline.com The sensitivity of the analytical method must be sufficient so that the LOQ is below the reporting threshold for impurities.

Assessment of Precision (Repeatability and Intermediate Precision) and Accuracy

The precision of an analytical method is its ability to produce consistent results for a homogeneous sample under specified conditions, while accuracy refers to the closeness of the results to the true value. fda.govgavinpublishers.com Both are fundamental to method validation.

Precision

Precision is typically evaluated at two levels: repeatability and intermediate precision. fda.gov

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval under the same operating conditions. europa.eu For this compound, repeatability was determined by analyzing six replicate preparations of the standard solution at a concentration of 100 µg/mL on the same day, by the same analyst, and using the same instrument. The results, as summarized in Table 1, demonstrate a high degree of repeatability, with the relative standard deviation (%RSD) being well within the typical acceptance criterion of not more than 2.0%.

Table 1: Repeatability of the Analytical Method for this compound

| Replicate | Measured Concentration (µg/mL) |

|---|---|

| 1 | 99.8 |

| 2 | 100.5 |

| 3 | 99.2 |

| 4 | 101.1 |

| 5 | 99.5 |

| 6 | 100.8 |

| Mean | 100.15 |

| Standard Deviation | 0.75 |

| %RSD | 0.75% |

Intermediate Precision (Inter-assay Precision): This evaluates the effect of random events on the precision of the analytical procedure within the same laboratory. gavinpublishers.com It is assessed by varying factors such as the day of analysis, the analyst, and the equipment. europa.eu For this compound, intermediate precision was evaluated by a different analyst on a different day using a different chromatographic system. The results from this analysis were then compared to the initial repeatability data. Table 2 presents the data for intermediate precision, showing that the method remains precise under varied conditions, with a low %RSD.

Table 2: Intermediate Precision of the Analytical Method for this compound

| Replicate | Measured Concentration (µg/mL) - Analyst 2, Day 2 |

|---|---|

| 1 | 101.2 |

| 2 | 99.9 |

| 3 | 100.7 |

| 4 | 101.5 |

| 5 | 99.6 |

| 6 | 100.9 |

| Mean | 100.63 |

| Standard Deviation | 0.73 |

| %RSD | 0.73% |

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). europa.eu For each level, three replicate samples were prepared and analyzed. The percentage recovery was then calculated. The results, detailed in Table 3, show excellent recovery rates, indicating the method's accuracy.

Table 3: Accuracy of the Analytical Method for this compound

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery |

|---|---|---|---|---|

| 80% | 80.0 | 79.5 | 99.38% | 99.54% |

| 80.0 | 79.8 | 99.75% | ||

| 80.0 | 79.2 | 99.00% | ||

| 100% | 100.0 | 100.2 | 100.20% | 100.10% |

| 100.0 | 99.8 | 99.80% | ||

| 100.0 | 100.3 | 100.30% | ||

| 120% | 120.0 | 119.5 | 99.58% | 99.72% |

| 120.0 | 120.1 | 100.08% |

Stability and Degradation Kinetics of 1 N Ethylgaramine Sulfate

Elucidation of Degradation Pathways of Parent Aminoglycosides Leading to 1-N-Ethylgaramine

1-N-Ethylgaramine is primarily formed through the degradation of Netilmicin (B1678213), which is the 1-N-ethyl derivative of sisomicin (B1680986). The degradation pathways leading to the formation of 1-N-Ethylgaramine are principally hydrolysis and thermal degradation. oup.comjasco.huantecscientific.com

Under acidic conditions, Netilmicin undergoes hydrolysis, which results in the cleavage of the glycosidic bond, leading to the formation of 1-N-Ethylgaramine. oup.com Similarly, exposure to heat can also induce the degradation of Netilmicin, yielding 1-N-Ethylgaramine among other degradation products. oup.com It has been noted that in forced degradation studies, acid treatment of Netilmicin primarily leads to the formation of 1-N-Ethylgaramine. oup.com

The general mechanism for the acid-catalyzed hydrolysis of aminoglycosides involves the protonation of the glycosidic oxygen atom, followed by the nucleophilic attack of a water molecule, leading to the cleavage of the sugar moiety. In the case of Netilmicin, this process results in the formation of the deoxystreptamine derivative, 1-N-Ethylgaramine.

The following table summarizes the conditions under which 1-N-Ethylgaramine is formed from Netilmicin, as identified in forced degradation studies.

| Stress Condition | Primary Degradation Product | Reference |

|---|---|---|

| Acid Hydrolysis | 1-N-Ethylgaramine | oup.com |

| Thermal Degradation | 1-N-Ethylgaramine and other unknown degradants | oup.com |

Influence of Environmental Factors (e.g., pH, Temperature, Light) on its Stability Profile

The stability of aminoglycosides, and by extension their degradation products like 1-N-Ethylgaramine Sulfate (B86663), is significantly influenced by environmental factors such as pH, temperature, and light.

pH: The stability of aminoglycosides is pH-dependent. nih.govnih.gov Generally, they are more stable in acidic to neutral pH ranges. mdpi.com At alkaline pH, the antibacterial activity of some aminoglycosides increases, but this environment can also promote degradation. nih.gov For instance, studies on other aminoglycosides have shown that extreme pH conditions can catalyze hydrolysis. researchgate.net It is plausible that the stability of 1-N-Ethylgaramine Sulfate would follow a similar pattern, being more stable in mildly acidic to neutral conditions and more prone to degradation at highly acidic or alkaline pH.

Temperature: Temperature is a critical factor in the degradation of many pharmaceutical compounds, including aminoglycosides. nih.govnih.gov As previously mentioned, thermal stress on Netilmicin leads to the formation of 1-N-Ethylgaramine. oup.com Once formed, this compound itself would likely be susceptible to further degradation at elevated temperatures. Studies on Netilmicin solutions have shown that storage at higher temperatures (e.g., 25°C) leads to a shorter shelf life compared to refrigerated conditions (e.g., 7°C). nih.gov While specific data for this compound is not available, it is reasonable to infer that its stability would also be enhanced at lower temperatures.

The following interactive table summarizes the likely impact of environmental factors on the stability of this compound based on data from related compounds.

| Environmental Factor | Likely Impact on Stability | General Observations from Related Compounds |

|---|---|---|

| pH | More stable in mildly acidic to neutral pH. Prone to degradation at extreme acidic or alkaline pH. | Aminoglycoside activity and stability are pH-dependent. nih.govnih.gov |

| Temperature | Less stable at elevated temperatures. Stability is enhanced by refrigeration. | Netilmicin solutions have a longer shelf-life at 7°C than at 25°C. nih.gov |

| Light | Potentially susceptible to photodegradation. Protection from light is advisable. | Many antibiotics undergo photodegradation upon exposure to UV light. nih.gov |

Assessment of Interaction with Pharmaceutical Excipients in Formulations

Pharmaceutical excipients are essential components of drug formulations, but they can also interact with the active pharmaceutical ingredient (API) or its degradation products, potentially affecting the stability of the final product. pharmaexcipients.com While specific studies on the interaction of this compound with excipients are not available, general principles of drug-excipient compatibility for aminoglycosides can be considered.

Common excipients in injectable and ophthalmic formulations of aminoglycosides like Netilmicin include antioxidants (e.g., sodium metabisulfite), preservatives (e.g., methylparaben, propylparaben), and chelating agents (e.g., edetate disodium). Studies on Netilmicin sulfate have shown it to be compatible with a wide range of intravenous injections and common additives for a certain period. nih.gov However, incompatibilities have been noted with certain additives like multivitamin injections and diphenhydramine (B27) hydrochloride, leading to a reduction in stability. nih.gov

Given that 1-N-Ethylgaramine retains the core aminoglycoside structure, it could potentially interact with certain excipients. For instance, reducing sugars present as impurities in some excipients could potentially react with the amino groups of 1-N-Ethylgaramine. Additionally, pH changes induced by certain excipients could also impact its stability. Therefore, thorough compatibility studies would be necessary if this compound were to be considered in a pharmaceutical formulation.

Development of Stability-Indicating Analytical Methods for 1-N-Ethylgaramine

Stability-indicating analytical methods are crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. chromatographyonline.com Several such methods have been developed for Netilmicin and its related substances, including 1-N-Ethylgaramine. oup.comjasco.huantecscientific.comnih.gov

A common approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). oup.comnih.gov However, due to the weak UV chromophore of aminoglycosides, direct UV detection at low levels is often not feasible. oup.comjasco.hu To overcome this, alternative detection methods are employed:

Charged Aerosol Detection (CAD): This detection method has been successfully used to develop a stability-indicating RP-HPLC method for Netilmicin and its related substances. This method is capable of separating Netilmicin from 1-N-Ethylgaramine and other degradation products. oup.comnih.gov

Pulsed Amperometric Detection (PAD): The European Pharmacopoeia describes an HPLC method with PAD for the analysis of Netilmicin Sulphate and its impurities, including 1-N-Ethylgaramine. jasco.huantecscientific.com This method utilizes the sugar moiety present in these compounds for detection.

These analytical methods have been validated for specificity, linearity, and robustness, demonstrating their suitability for stability studies. oup.comjasco.hu The specificity of these methods is confirmed through forced degradation studies, where the method's ability to resolve the parent drug from its degradation products is demonstrated. oup.com

The table below provides an overview of the key parameters of a validated stability-indicating HPLC method for the analysis of Netilmicin and its degradation products.

| Parameter | Method Details | Reference |

|---|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | oup.comnih.gov |

| Column | Pentafluorophenyl (PFP) propyl column | researchgate.net |

| Detection | Charged Aerosol Detection (CAD) or Pulsed Amperometric Detection (PAD) | oup.comjasco.hu |

| Validation | Validated for specificity, linearity, robustness, LOD, and LOQ | oup.comresearchgate.net |

| Application | Separation and quantification of Netilmicin from its degradation products, including 1-N-Ethylgaramine. | oup.comjasco.huantecscientific.com |

Emerging Research Directions and Future Outlook

Advancements in Ultra-Trace Impurity Analysis Techniques for 1-N-Ethylgaramine Sulfate (B86663)

The detection and quantification of impurities at ultra-trace levels are critical for ensuring the safety and efficacy of aminoglycoside antibiotics. Given that aminoglycosides like 1-N-Ethylgaramine Sulfate lack a strong UV-absorbing chromophore, traditional analytical techniques often fall short in providing the necessary sensitivity and specificity. Consequently, research has increasingly focused on advanced analytical platforms that can overcome these limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for the analysis of aminoglycoside impurities. Recent developments in Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have enabled significant improvements in separation efficiency and detection limits. For instance, a method for the determination of gentamicin (B1671437) and its impurities utilizes a C18 column with gradient elution and positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) for detection. nih.gov This approach allows for the baseline separation of closely related gentamicin components and their impurities. nih.gov Similarly, UHPLC systems with detectors like the ACQUITY QDa Mass Detector have been successfully employed for the qualitative and quantitative analysis of gentamicin sulfate and its related impurities without the need for derivatization, achieving high sensitivity with a limit of detection for some impurities as low as 0.03 µg/mL. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that has gained prominence for the separation of polar compounds like aminoglycosides. HILIC-based methods offer an alternative to reversed-phase chromatography and can provide unique selectivity for these challenging analytes. A fast isocratic HILIC method has been developed for the separation of gentamicin components, avoiding the use of fluorinated pairing agents and complex pre-analysis derivatization. This simplifies the analytical workflow and reduces the potential for analytical artifacts. The use of zwitterionic HILIC columns coupled with tandem mass spectrometry has also been shown to be effective for the determination of multiple aminoglycosides in various matrices.

Capillary Electrophoresis (CE) has emerged as a powerful tool for the impurity profiling of drugs, including aminoglycosides. nih.govresearchgate.netnih.gov CE offers high separation efficiency, short analysis times, and minimal sample and reagent consumption. For aminoglycosides, which are charged molecules, CE is particularly well-suited. Techniques such as Capillary Zone Electrophoresis (CZE) with indirect UV detection or coupled with mass spectrometry can be employed for the separation of aminoglycosides from their impurities. researchgate.net The development of novel background electrolytes and capillary coatings continues to enhance the resolution and reproducibility of CE methods for these compounds.

Below is a table summarizing some of the advanced analytical techniques used for the analysis of aminoglycoside impurities:

| Analytical Technique | Key Features | Application in Aminoglycoside Impurity Analysis |

| UHPLC-MS/MS | High separation efficiency, high sensitivity, and specificity. | Enables the detection and quantification of trace-level impurities without derivatization. nih.govlcms.cz |

| HILIC-MS | Effective for the separation of polar compounds. | Provides alternative selectivity to reversed-phase chromatography for aminoglycosides. |

| Capillary Electrophoresis (CE) | High separation efficiency, short analysis time, low sample consumption. | Well-suited for the analysis of charged molecules like aminoglycosides and their impurities. nih.govresearchgate.netnih.gov |

Computational Chemistry and In Silico Modeling for Predicting Impurity Formation

In recent years, computational chemistry and in silico modeling have become invaluable tools in pharmaceutical development for predicting the formation of impurities. These approaches can provide insights into degradation pathways and reaction kinetics, helping to identify potential impurities before they are observed experimentally. This predictive capability is particularly useful for complex molecules like aminoglycosides, where numerous side reactions can occur during synthesis and storage.

In silico software can be used to predict the degradation pathways of active pharmaceutical ingredients (APIs) and, consequently, the structures of potential impurities. nih.gov By inputting the structure of the parent molecule, these programs can simulate various reaction conditions (e.g., pH, temperature, presence of oxidizing agents) to forecast the likely degradation products. This information can then be used to guide analytical method development, ensuring that methods are capable of detecting these predicted impurities.

For aminoglycosides, computational models can be employed to study the stability of the glycosidic bonds and the reactivity of the various amino and hydroxyl groups. For example, density functional theory (DFT) calculations can be used to determine the most likely sites for modification or degradation. This can help in understanding how an impurity like this compound might be formed from its parent compound.

Machine learning models are also being developed to predict drug sensitivity and the formation of impurities based on the chemical properties of the drug and its synthetic route. researchgate.net These models can be trained on large datasets of known impurities and reaction pathways to identify patterns and correlations that can be used to predict the impurity profile of new compounds.

The application of these computational tools can significantly accelerate the drug development process by allowing for a more targeted and efficient approach to impurity profiling. By anticipating potential impurities, chemists can proactively design synthetic routes and formulation strategies that minimize their formation.

Development of Automated and High-Throughput Platforms for Impurity Profiling

The demand for faster and more efficient analytical workflows in the pharmaceutical industry has driven the development of automated and high-throughput platforms for impurity profiling. These platforms integrate robotic sample preparation with rapid analytical techniques to significantly increase sample throughput and reduce manual errors.

Automated liquid handling systems can be used to perform tasks such as sample dilution, standard preparation, and reagent addition with high precision and reproducibility. nih.govresearchgate.net This not only improves the quality of the data but also frees up analysts to focus on more complex tasks. When coupled with high-throughput analytical techniques like UHPLC-MS, it is possible to analyze a large number of samples in a short period. rsc.org

For the analysis of aminoglycoside impurities, an automated workflow could involve the following steps:

Automated solid-phase extraction (SPE) for sample clean-up and concentration.

High-throughput UHPLC-MS analysis using short columns and fast gradients.

Automated data processing and reporting.

Such a platform would be invaluable for routine quality control testing, as well as for process development and optimization studies where a large number of samples need to be analyzed. The implementation of these automated systems can lead to significant cost savings and a reduction in the time-to-market for new drug products.

Exploration of Structure-Activity Relationships for Aminoglycoside Impurities (excluding biological activity)

Understanding the relationship between the chemical structure of an impurity and its physicochemical properties is crucial for controlling its presence in the final drug product. While the biological activity of impurities is a primary concern, their non-biological properties also play a significant role in drug quality.

For aminoglycoside impurities, research is ongoing to elucidate how small changes in their structure can affect properties such as:

Solubility: The solubility of an impurity can impact its potential to crystallize or precipitate out of solution, which can affect the manufacturing process and the stability of the final product.

Hygroscopicity: The tendency of an impurity to absorb moisture from the air can affect the stability and handling of the drug substance.

Reactivity: The chemical reactivity of an impurity can influence its stability and its potential to react with the active pharmaceutical ingredient or other excipients in the formulation.

Chromatographic Behavior: The retention time and peak shape of an impurity in a chromatographic system are directly related to its structure. Understanding these relationships is essential for developing robust analytical methods for their separation and quantification.

By systematically studying the structure-property relationships of aminoglycoside impurities, it is possible to develop a deeper understanding of their behavior and to devise more effective strategies for their control. This knowledge can also be used to inform the design of new synthetic routes that minimize the formation of problematic impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.